ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE
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Overview
Description
ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE is an organic compound with the molecular formula C8H10N2O2S . It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom . This compound is notable for its pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE typically involves the reaction of ethyl bromoacetate with 2-mercaptopyrimidine under basic conditions . The reaction proceeds via nucleophilic substitution, where the sulfur atom of 2-mercaptopyrimidine attacks the carbon atom of ethyl bromoacetate, displacing the bromide ion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 2-(2-pyrimidinylsulfanyl)ethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE is largely dependent on its specific application. In biological systems, the pyrimidine ring can interact with various enzymes and receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the pyrimidine ring.
Methyl butyrate: Another ester with a different alkyl group and no pyrimidine ring.
Ethyl benzoate: An ester with a benzene ring instead of a pyrimidine ring.
Uniqueness
ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties not found in simpler esters. This makes it particularly valuable in pharmaceutical research and development .
Properties
IUPAC Name |
ethyl 2-pyrimidin-2-ylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-7(11)6-13-8-9-4-3-5-10-8/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXVPWQCQMKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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